tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl chloroformate.
Carboxylation: The carboxylate group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-(3-chloro-2-oxopropyl)piperidine-1-carboxylate
- tert-butyl (2R)-2-(3-fluoro-2-oxopropyl)piperidine-1-carboxylate
- tert-butyl (2R)-2-(3-iodo-2-oxopropyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate lies in its specific bromo substitution, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This makes it valuable for specific synthetic applications and potential biological activities.
Properties
Molecular Formula |
C13H22BrNO3 |
---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
ZIJCVCKVXHYUPU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CC(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr |
Origin of Product |
United States |
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